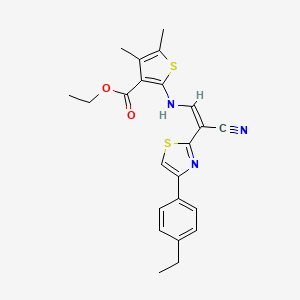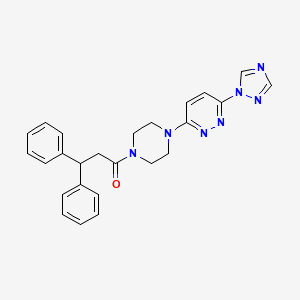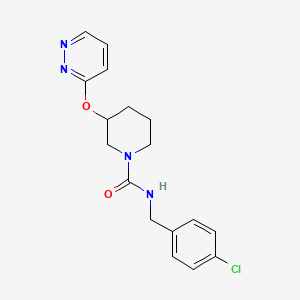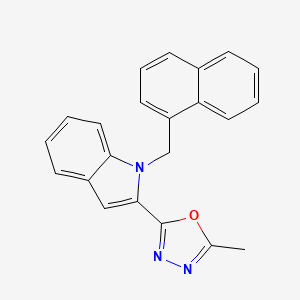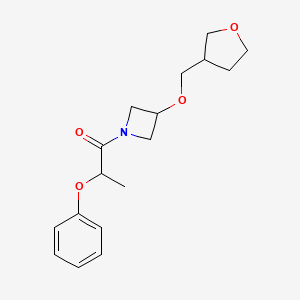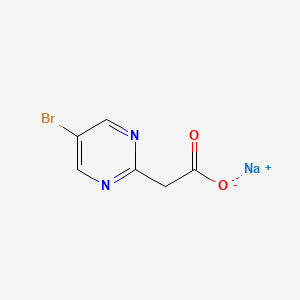
3-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide” is a complex organic molecule. It contains several functional groups, including an imidazole ring, a phenyl group, and a benzamide moiety .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and includes an imidazole ring attached to a phenyl group via a benzamide moiety. The compound also contains a fluorophenyl group attached via an amino linkage .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research indicates that fluorinated benzothiazoles, which share structural similarities with the compound , exhibit potent cytotoxic effects against certain cancer cell lines. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated significant cytotoxicity in vitro against human breast cancer cell lines (MCF-7 and MDA 468), showcasing their potential as antitumor agents. The specific fluorination pattern on the benzothiazole nucleus, including the presence of a fluorophenyl group, plays a crucial role in their antitumor specificity and activity, potentially offering a pharmacological basis for developing new anticancer therapies (Hutchinson et al., 2001).
Antimicrobial Properties
Compounds structurally related to 3-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide have been synthesized and evaluated for their antimicrobial efficacy. Specifically, fluorobenzamides containing thiazole and thiazolidine rings have shown promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of a fluorine atom in these compounds has been essential for enhancing their antimicrobial activity, suggesting a similar potential for the compound to act as an effective antimicrobial agent (Desai et al., 2013).
Anti-inflammatory and Analgesic Effects
Research into imidazolyl acetic acid derivatives, which are structurally related to the compound of interest, has revealed significant anti-inflammatory and analgesic properties. These findings suggest potential therapeutic applications for conditions involving inflammation and pain. While the specific compound has not been directly studied for these effects, the structural similarities with researched compounds imply a possible research avenue for exploring its anti-inflammatory and analgesic capabilities (Khalifa & Abdelbaky, 2008).
Novel Antipsychotic Agents
A series of compounds, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which bear resemblance to the compound due to their complex heterocyclic structures and potential interactions with neurological pathways, have been identified as potential antipsychotic agents. These findings highlight the possibility of utilizing structurally complex compounds, such as this compound, in the development of new treatments for psychiatric disorders. The absence of dopamine receptor interaction noted in these studies suggests a novel mechanism of action, which could be beneficial in treating conditions without the typical side effects associated with traditional antipsychotics (Wise et al., 1987).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2S/c25-20-11-4-5-12-21(20)28-22(30)16-32-24-26-13-14-29(24)19-10-6-7-17(15-19)23(31)27-18-8-2-1-3-9-18/h1-15H,16H2,(H,27,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVQKCNJLPBYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2685734.png)
![ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate](/img/structure/B2685735.png)
![2-(Naphthalen-1-yl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2685736.png)
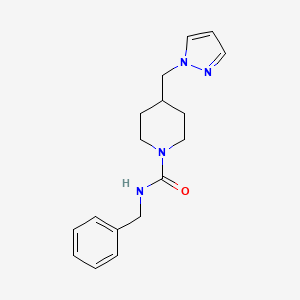
![2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2685741.png)

